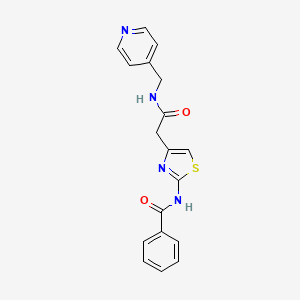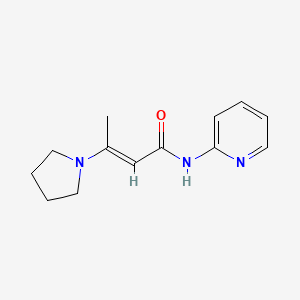
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridines are a class of organic compounds with a six-membered heterocyclic ring structure. They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridines is a six-membered heterocyclic ring, which is found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
Pyridines can undergo various chemical reactions, including the introduction of various functional groups into the pyridine scaffold . For example, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridines can be influenced by the introduction of various functional groups into the pyridine scaffold . For example, the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Applications De Recherche Scientifique
Microwave Synthesis and Antiproliferative Applications
Microwave irradiation has been utilized in the synthesis of butenamides and pyrrolidine-2,5-diones, including derivatives similar to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". These compounds are noted for their antimicrobial and antiproliferative (cytotoxic) activities, indicating their potential in medical and industrial applications (Abdallah & Hefny, 2011).
Prodrug Development for Anti-inflammatory Agents
A study highlighted the synthesis of a prodrug aimed at releasing an anti-inflammatory agent similar in structure to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". This compound demonstrated effective absorption and metabolism in rats to yield an anti-inflammatory agent, showcasing a novel approach to drug delivery systems (Patterson, Cheung, & Ernest, 1992).
Reaction Mechanisms and Chemical Synthesis
Research on olefins and α-cyanoacetamide reactions in the presence of manganese(III) acetate has produced 2-butenamides and related compounds. These studies provide insights into the mechanisms of formation and potential applications of such compounds in synthetic organic chemistry (Sato, Nishino, & Kurosawa, 1987).
Heterocyclic Compounds Synthesis
The synthesis and analytical characterization of new nitrogen heterocycles, including an N-pyrrolidinyl-substituted amphetamine derivative, have been explored. This research contributes to the development of novel compounds with potential application in various scientific domains, highlighting the versatility of pyrrolidinyl and butenamide frameworks (Liu, Hua, Song, & Jia, 2022).
Advanced Materials and Solar Cells
In a distinct application, pyridinyl-functionalized ionic liquids, related to the structural framework of "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide", have been utilized as additives in dye-sensitized solar cells (DSSCs). These compounds have shown to enhance the performance and stability of DSSCs, presenting a promising approach for improving renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It’s expected that many novel applications of pyridines and their derivatives will be discovered in the future .
Propriétés
IUPAC Name |
(E)-N-pyridin-2-yl-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15,17)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQSDKFTCXJQNP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=N1)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

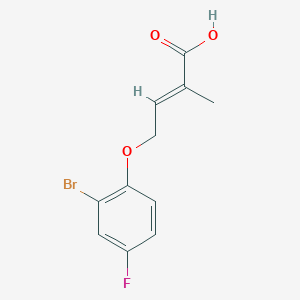

![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)
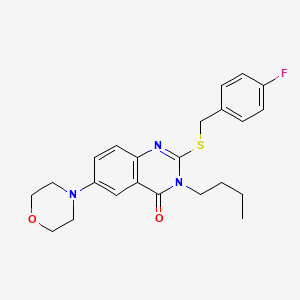

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)
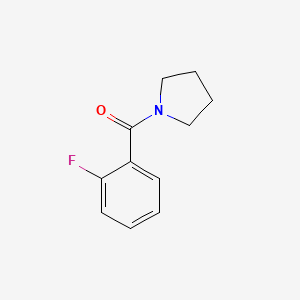
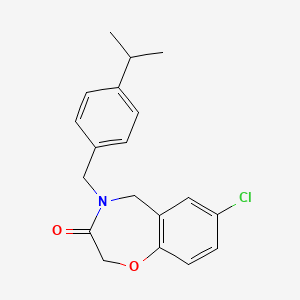
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)
